molecular formula C10H12O3 B1266429 3',5'-Dimethoxyacetophenone CAS No. 39151-19-4

3',5'-Dimethoxyacetophenone

Cat. No.: B1266429
CAS No.: 39151-19-4
M. Wt: 180.2 g/mol
InChI Key: YJKHOUIVWKQRSL-UHFFFAOYSA-N
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Description

3’,5’-Dimethoxyacetophenone is an organic compound with the molecular formula C10H12O3. It is a derivative of acetophenone, where two methoxy groups are substituted at the 3’ and 5’ positions of the benzene ring. This compound is known for its use as a starting reagent in various chemical syntheses and has applications in both academic and industrial research .

Mechanism of Action

Target of Action

3’,5’-Dimethoxyacetophenone is a natural ketone compound . .

Mode of Action

It is known to be used as a starting reagent in the synthesis of other compounds . For instance, it has been used in the synthesis of 5,7-dimethoxy-3-methylindazole and ®-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate-ether-18 0 .

Biochemical Pathways

As a building block in chemical synthesis , it’s likely that its effects would largely depend on the final compounds it helps create.

Result of Action

As a building block in chemical synthesis , its effects would likely be indirect, contributing to the properties of the final synthesized compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

3’,5’-Dimethoxyacetophenone can be synthesized through the reaction of acetyl chloride with 3,5-dimethoxybenzene. The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Dimethoxyacetophenone follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethoxyacetophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

3’,5’-Dimethoxyacetophenone is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’-Dimethoxyacetophenone
  • 2’,4’-Dimethoxyacetophenone
  • 2’,6’-Dimethoxyacetophenone
  • 3’-Methoxyacetophenone

Uniqueness

3’,5’-Dimethoxyacetophenone is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and physical properties. The 3’ and 5’ positions provide a symmetrical substitution pattern, which can affect the compound’s stability and its behavior in chemical reactions compared to other dimethoxyacetophenone isomers .

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKHOUIVWKQRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959951
Record name 1-(3,5-Dimethoxyphenyl)ethan-1-one
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39151-19-4
Record name 3′,5′-Dimethoxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39151-19-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3,5-dimethoxyphenyl)-
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Record name 39151-19-4
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Record name 1-(3,5-Dimethoxyphenyl)ethan-1-one
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Record name 1-(3,5-dimethoxyphenyl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main sources of 3',5'-Dimethoxyacetophenone according to the provided research?

A1: this compound has been identified as a component in various plant extracts. The provided research highlights its presence in:

  • Oil-tea cake: Extracted using various solvents like acetone and ethanol, with varying yields depending on the extraction method and pyrolysis temperature. [, , ]
  • Rapeseed meal: Identified as a volatile compound in the 2-propanol extract. []
  • Rhaphiostylis beninensis roots: Found in the methanol extract, analyzed using GC-MS. []
  • Sisymbrium irio L. seeds: Identified in various solvent extracts and characterized using GC-MS. []
  • Centella asiatica leaves: Identified in the ethanolic extract using both GC-MS and LC-MS analysis. []

Q2: The research mentions potential applications of this compound in different industries. Could you elaborate?

A2: While specific mechanisms of action aren't detailed in the provided research, the presence of this compound in various plant extracts with known bioactivities suggests potential applications. The studies point towards possible uses in:

  • Medicinal materials: The presence of this compound in extracts from oil-tea cake, Rhaphiostylis beninensis, and Sisymbrium irio L. seeds, all recognized for their traditional medicinal uses, suggests it could be a potential source of novel pharmaceutical compounds. [, , ]
  • Spice, food, and cosmetic industries: The research on oil-tea cake extracts proposes this compound as a value-added material for these industries. [, , ] This could be attributed to its aromatic nature, potentially contributing to flavor or fragrance profiles.

Q3: One study investigates this compound as a potential inhibitor of human phosphoethanolamine cytidylyltransferase (PCYT). Can you explain this further?

A3: Research on the ethanolic extract of Citrus sinensis (ECS) peel explored its potential for dissolving kidney stones. [] Computational docking studies were conducted to assess the binding affinity of this compound and other compounds from the extract towards PCYT, an enzyme involved in kidney stone formation.

  • Binding Affinity: The study found that this compound exhibited a strong binding affinity to PCYT (-6.68 kcal/mol) compared to other tested ligands. []

Q4: Are there any insights into the safety or toxicity of this compound from the provided research?

A4: While the provided research focuses on the identification and potential applications of this compound, it lacks detailed toxicological data. One study evaluated the in vitro toxicity and haemolytic activity of Centella asiatica ethanolic leaf extract, which contains this compound. []

  • In vitro Toxicity: The LC50 value, representing the concentration at which 50% of the cells are killed, was found to be 69.17 ±3.2 µg/ml. []
  • Hemolytic Activity: The extract showed a relatively low hemolytic activity with an LC50 value of 476.19 ±5.9 µg/ml. []

Q5: What analytical techniques were primarily used to identify and quantify this compound in these studies?

A5: The research predominantly employed Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound in various plant extracts. [, , , , , , ] This technique separates the compounds in a sample based on their volatility and then identifies them by their mass-to-charge ratio.

  • LC-MS for Confirmation: In one study focusing on Centella asiatica leaves, Liquid Chromatography-Mass Spectrometry (LC-MS) was additionally utilized to confirm the presence of this compound. [] This method offers higher sensitivity and selectivity for analyzing complex mixtures.

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